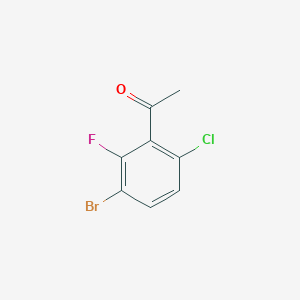

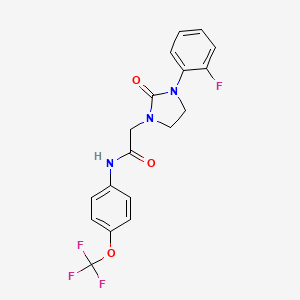

![molecular formula C20H15N3OS B2418502 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide CAS No. 1212796-57-0](/img/structure/B2418502.png)

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have been investigated for their cytotoxic effects against cancer cell lines. Specifically, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) exhibited promising inhibition against the MDA-MB-231 breast cancer cell line (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). It also demonstrated selectivity against MDA-MB-231 over HepG2 cell line .

Antifungal Properties

Imidazo[2,1-b]thiazoles have shown antifungal activity. Researchers have explored their potential as agents against fungal infections .

Antibacterial Effects

Compounds containing imidazo[2,1-b]thiazole scaffolds have been studied for antibacterial properties. These derivatives may contribute to combating bacterial infections .

Anti-inflammatory Potential

Some imidazo[2,1-b]thiazole derivatives exhibit anti-inflammatory effects. Further investigations could reveal their mechanisms and potential therapeutic applications .

Antihypertensive Activity

Interest lies in the use of imidazo[2,1-b]thiazoles as antihypertensive agents. Their effects on blood pressure regulation warrant exploration .

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)-Selective Potentiators

Imidazo[2,1-b]thiazole-based compounds have been investigated as CFTR-selective potentiators. These molecules may play a role in treating cystic fibrosis .

作用機序

Target of Action

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)cinnamamide, also known as (E)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-phenylprop-2-enamide, is a compound that has been studied for its potential anticancer properties Similar compounds have been found to target the nad-dependent deacetylase sirtuin-1 (sirt1), a protein involved in cellular regulation .

Mode of Action

For instance, SIRT1 activators bind to the enzyme-peptide substrate complex at an allosteric site, lowering the Michaelis constant for acetylated substrates .

Biochemical Pathways

The compound may affect various biochemical pathways, particularly those related to cell growth and proliferation. Imidazo[2,1-b]thiazole derivatives have been found to exhibit broad-spectrum antiproliferative activity against various cancer cell lines

Result of Action

The compound has been found to exhibit promising inhibitory activity against various cancer cell lines . For instance, it has shown significant effects against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 . These results suggest that the compound may have potential as an anticancer agent.

特性

IUPAC Name |

(E)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c24-19(10-9-15-5-2-1-3-6-15)21-17-8-4-7-16(13-17)18-14-23-11-12-25-20(23)22-18/h1-14H,(H,21,24)/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKMSKTZYDFUSY-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-(2-(2,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2418421.png)

![5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2418426.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-3-carboxamide](/img/structure/B2418428.png)

![2,5-dichloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2418431.png)

![Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate](/img/structure/B2418436.png)

![4-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2418440.png)

![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2418442.png)